Oxathiolan, 5FU-(-)-alpha
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Overview
Description
Oxathiolan, 5FU-(-)-alpha is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a derivative of the drug 5-fluorouracil (5-FU), which is commonly used in chemotherapy. Oxathiolan, 5FU-(-)-alpha has been found to have a higher efficacy and lower toxicity than 5-FU, making it a promising alternative for cancer treatment.
Mechanism Of Action
Oxathiolan, 5FU-(-)-alpha works by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, the compound prevents the growth and proliferation of cancer cells. In addition, it also induces programmed cell death, or apoptosis, in cancer cells.
Biochemical And Physiological Effects
Oxathiolan, 5FU-(-)-alpha has been found to have a higher efficacy and lower toxicity than Oxathiolan, 5FU-(-)-alpha. It has been shown to be more selective for cancer cells, which reduces the risk of damage to healthy cells. In addition, it has also been found to have a longer half-life, which means that it remains in the body for a longer period of time, allowing for a more sustained effect.
Advantages And Limitations For Lab Experiments
Oxathiolan, 5FU-(-)-alpha has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in large quantities with high purity. It is also stable and can be stored for long periods of time. However, its high potency and toxicity can make it difficult to handle and require specialized equipment and expertise.
Future Directions
There are several future directions for research on Oxathiolan, 5FU-(-)-alpha. One area of focus is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict a patient's response to the compound, which can help in the development of personalized treatment plans. Finally, there is a need for further clinical trials to evaluate its safety and efficacy in different types of cancer and other diseases.
Synthesis Methods
Oxathiolan, 5FU-(-)-alpha is synthesized through a multi-step process that involves the reaction of Oxathiolan, 5FU-(-)-alpha with various reagents. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
Oxathiolan, 5FU-(-)-alpha has been extensively studied for its potential use in cancer treatment. It has been found to have a higher efficacy and lower toxicity than Oxathiolan, 5FU-(-)-alpha, making it a promising alternative for cancer treatment. In addition, it has also been studied for its potential use in the treatment of viral infections and autoimmune diseases.
properties
CAS RN |
149819-47-6 |
---|---|
Product Name |
Oxathiolan, 5FU-(-)-alpha |
Molecular Formula |
C8H9FN2O4S |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |
InChI Key |
KOGYOPLNKQJQFM-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)F |
SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |
Other CAS RN |
149819-47-6 |
synonyms |
Oxathiolan, 5FU-(-).a. |
Origin of Product |
United States |
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